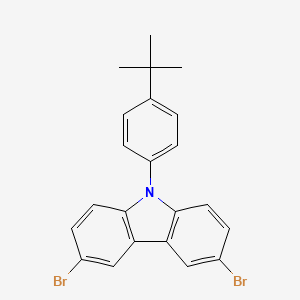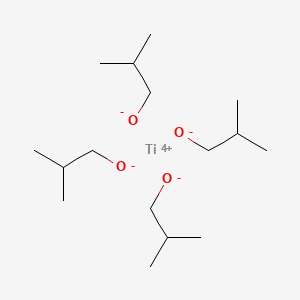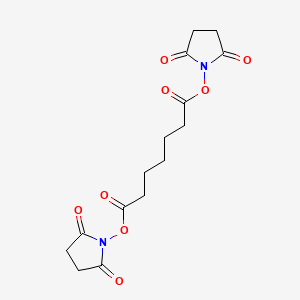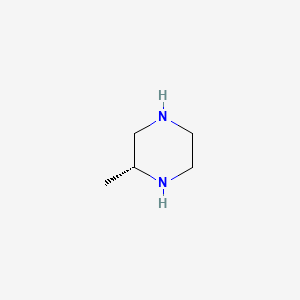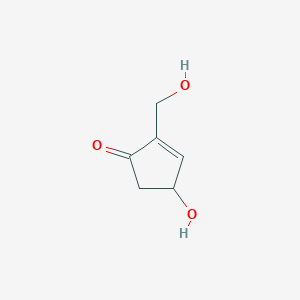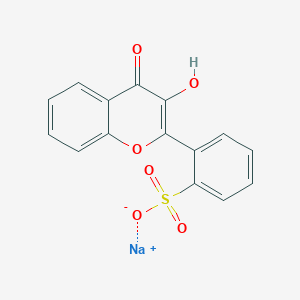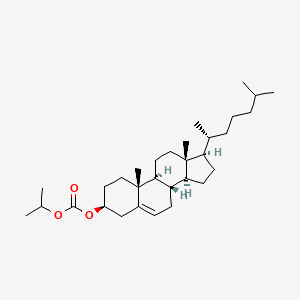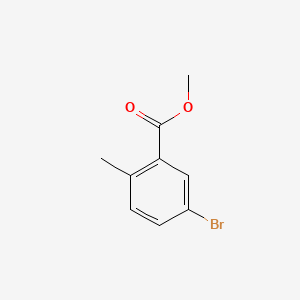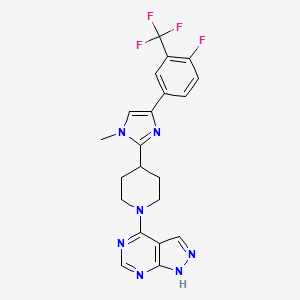
LY2584702
Descripción general
Descripción
LY-2584702 es un fármaco de molécula pequeña que se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de varios tipos de cáncer. Se sabe que inhibe la proteína ribosómica S6 quinasa p70 (p70S6K), que es un componente aguas abajo de la vía de señalización de la fosfatidilinositol-3-quinasa (PI3K)/Akt/diana de rapamicina en mamíferos (mTOR) .
Aplicaciones Científicas De Investigación
Investigación del cáncer: Ha demostrado ser prometedor para inhibir el crecimiento de las células cancerosas al dirigirse a la vía p70S6K, que es crucial para la proliferación y supervivencia celular
Trastornos metabólicos: La investigación ha indicado su potencial en el tratamiento de trastornos metabólicos como la obesidad y la diabetes tipo II al modular la homeostasis lipídica.
Tumores neuroendocrinos: Los ensayos clínicos han explorado su eficacia en el tratamiento de tumores neuroendocrinos y otros cánceres avanzados
Mecanismo De Acción
LY-2584702 ejerce sus efectos inhibiendo la proteína ribosómica S6 quinasa p70 (p70S6K). Esta quinasa es un actor clave en la vía de señalización PI3K/Akt/mTOR, que regula el crecimiento, la proliferación y la supervivencia celular. Al inhibir p70S6K, LY-2584702 interrumpe la fosforilación de la proteína ribosómica S6, lo que lleva a una reducción de la síntesis de proteínas y la proliferación celular .
Análisis Bioquímico
Biochemical Properties
LY2584702 inhibits the phosphorylation of S6 in HCT116 colon cancer cells . It interacts with the p70 S6 kinase, suppressing its activity and thereby inhibiting cell growth and proliferation . The nature of this interaction is competitive, with this compound competing with ATP for binding to the kinase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It decreases triglyceride levels and apolipoprotein B secretion in tuberous sclerosis complex 2 (TSC2) knockdown HepG2 cells . It also suppresses self-renewal of primary mouse bone marrow stromal cells . These effects suggest that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an ATP competitive inhibitor, this compound binds to the ATP-binding site of p70 S6 kinase, preventing ATP from binding and thereby inhibiting the kinase’s activity . This inhibition leads to decreased phosphorylation of S6, a downstream target of the kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Patients with advanced solid tumors were treated with this compound orally on a 28-day cycle . Skin biopsies were collected for pharmacodynamic analysis, and levels of phospho-S6 protein were examined . This suggests that this compound has long-term effects on cellular function.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its role as a p70 S6 kinase inhibitor, it likely interacts with enzymes and cofactors in the phosphatidylinositol-3-kinase signaling pathway .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
LY-2584702 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de su estructura central, que incluye un fenilimidazol unido a un anillo de pirazolo[3,4-d]pirimidina. La síntesis generalmente implica:
Formación del núcleo de fenilimidazol: Este paso implica la reacción de un benceno sustituido con un derivado de imidazol en condiciones específicas.
Unión a la pirazolo[3,4-d]pirimidina: El núcleo de fenilimidazol se une entonces a un anillo de pirazolo[3,4-d]pirimidina a través de una serie de reacciones de condensación.
Modificaciones finales: El compuesto final se obtiene después de varias etapas de purificación, incluida la cristalización y la cromatografía
Métodos de producción industrial
La producción industrial de LY-2584702 implica la ampliación de las rutas sintéticas mencionadas anteriormente. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando reactores automatizados y estrictas medidas de control de calidad para garantizar la consistencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones
LY-2584702 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos de fenilo e imidazol
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: A menudo se emplean reactivos halogenados y catalizadores como el paladio sobre carbono
Principales productos
Los principales productos formados a partir de estas reacciones incluyen varios derivados de LY-2584702, que se pueden estudiar más a fondo por sus actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
LY-2779964: Otro inhibidor de p70S6K con propiedades similares pero perfiles farmacocinéticos diferentes.
LY-2444296: Un compuesto con efectos inhibitorios similares en la vía p70S6K.
LY-2955303: Otro inhibidor que se dirige a la misma vía pero con diferentes interacciones moleculares.
Singularidad
LY-2584702 es único debido a su alta selectividad y potencia en la inhibición de p70S6K.
Propiedades
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXRSVDHGLUMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082949-67-4 | |
| Record name | LY-2584702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2584702 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2584702 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
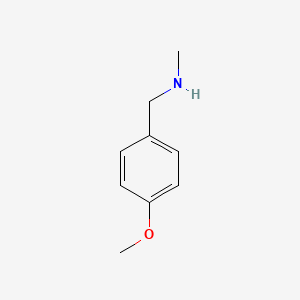
![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
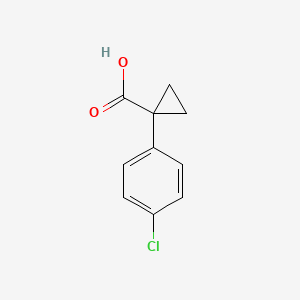
![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
